Berberrubine
Overview
Description
Berberrubine is a natural isoquinoline alkaloid and a primary metabolite of berberine. It is known for its significant pharmacological activities, including glucose-lowering effects, antioxidant properties, and potential therapeutic applications in various diseases . This compound is derived from plants such as Coptis chinensis and Hydrastis canadensis and has been extensively studied for its medicinal properties .
Mechanism of Action
Target of Action
Berberrubine, a main active metabolite of Berberine, modulates lipid production and clearance in the liver by regulating cellular targets such as cluster of differentiation 36 (CD36) , acetyl-CoA carboxylase (ACC) , microsomal triglyceride transfer protein (MTTP) , scavenger receptor class B type 1 (SR-BI) , low-density lipoprotein receptor (LDLR) , and ATP-binding cassette transporter A1 (ABCA1) . It also targets proteins such as endothelial nitric oxide synthase (eNOS) and lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) to maintain vascular function .
Mode of Action
This compound interacts with its targets to modulate lipid production and clearance in the liver, and to maintain vascular function. It inhibits hepatic lipid production, increases hepatic lipid clearance, improves insulin resistance, promotes AMPK phosphorylation, influences apoptosis and autophagy in lipid cells, and regulates epigenetic modifications .
Biochemical Pathways
This compound affects multiple biochemical pathways. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways, including AMP-activated protein kinase (AMPK) , nuclear factor κB (NF-κB) , mitogen-activated protein kinase silent information regulator 1 (SIRT-1) , hypoxia-inducible factor 1α (HIF-1α) , vascular endothelial growth factor phosphoinositide 3-kinase (PI3K) , protein kinase B (Akt) , janus kinase 2 (JAK-2) , Ca 2+ channels , and endoplasmic reticulum stress .
Pharmacokinetics
The absolute bioavailability of this compound was determined to be 31.6% . It is rapidly absorbed and widely distributed in various tissues. The level of this compound in the liver is highest, followed by the kidney, spleen, and heart .
Result of Action
This compound treatments could significantly improve hepatic steatosis and insulin resistance in high-fat diet (HFD)–fed mice and oleic acid (OA)–treated HepG2 cells . It prevents lipid accumulation by regulating the protein expression of ATGL, GK, PPARα, CPT-1, ACC1, FAS, and CD36 . Compared with Berberine, this compound could maintain glucose homeostasis via GLUT2, GSK3β, and G6Pase in HFD-fed mice .
Action Environment
The gut microbiota plays a significant role in the action of this compound. It influences intestinal lipid synthesis and metabolism by modulating gut microbiota composition and metabolism . This compound treatment could greatly modify the structure and composition of gut microbiota . At the genus level, this compound treatment decreased Lactobacillus and Romboutsia, while it increased beneficial bacteria, such as Ileibacterium and Mucispirillum .
Biochemical Analysis
Biochemical Properties
Berberrubine interacts with several enzymes and proteins, including acetyl-CoA carboxylase (ACC), microsomal triglyceride transfer protein (MTTP), and low-density lipoprotein receptor (LDLR) . It also modulates glucose and lipid metabolism .
Cellular Effects
This compound has been shown to improve hepatic steatosis and insulin resistance in high-fat diet (HFD)–fed mice and oleic acid (OA)–treated HepG2 cells . It also prevents lipid accumulation by regulating the protein expression of ATGL, GK, PPARα, CPT-1, ACC1, FAS, and CD36 .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits PCSK9 expression and upregulates LDLR expression via the ERK signaling pathway . It also maintains glucose homeostasis via GLUT2, GSK3β, and G6Pase in HFD-fed mice .
Temporal Effects in Laboratory Settings
This compound-induced hepatotoxicities occur in a time- and dose-dependent manner
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It modulates liver lipid production and clearance by regulating cellular targets such as CD36, ACC, MTTP, SR-BI, LDLR, and ATP-binding cassette transporter A1 (ABCA1) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Berberrubine can be synthesized through the demethylation of berberine. One common method involves heating berberine at 220°C in a vacuum stove for 10 minutes . Another approach uses microwave irradiation, where berberine is reacted in dimethylformamide (DMF) under microwave conditions, resulting in a higher yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced techniques such as microwave irradiation to enhance reaction rates and yields. The process includes crystallization and purification steps to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Berberrubine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with enhanced pharmacological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Aryldiazonium salts are used in substitution reactions under weakly alkaline conditions.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified pharmacological properties, such as enhanced antioxidant and glucose-lowering effects .
Scientific Research Applications
Berberrubine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Berberrubine is part of the protoberberine alkaloid family, which includes compounds such as:
Thalifendine: Another metabolite of berberine with similar pharmacological properties.
Demethyleneberberine: A derivative with potential therapeutic benefits.
Jatrorrhizine: Exhibits similar pharmacological activities but with different potency levels.
Columbamine: Shares the protoberberine skeleton and displays extensive pharmacological properties.
This compound is unique due to its stronger glucose-lowering effect compared to berberine and its extensive metabolism into this compound-9-O-β-D-glucuronide, which contributes to its therapeutic efficacy .
Properties
IUPAC Name |
17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4.ClH/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21;/h2-3,6-9H,4-5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFSYEVKFOOLFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15401-69-1 | |
Record name | Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15401-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Berberrubine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015401691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Berberrubine, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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